N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H27N3O6S and its molecular weight is 533.6. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Studies
A study investigated the enzyme inhibitory potential of sulfonamides, including compounds with benzodioxane and acetamide moieties, against α-glucosidase and acetylcholinesterase (AChE). The compounds demonstrated significant inhibitory activity, particularly against yeast α-glucosidase, with in vitro data supported by in silico molecular docking results (Abbasi et al., 2019).
Antibacterial Potential
Research focused on the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesized compounds were tested against various Gram-negative and Gram-positive bacterial strains, exhibiting potent therapeutic potential (Abbasi et al., 2016).
Antifungal and Antimicrobial Activities
A study synthesized compounds using benzodioxin-6-amine, which were then tested for their antimicrobial and antifungal activities. Some of the compounds showed significant antibacterial and antifungal potential, with low hemolytic activity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).
Anti-Diabetic Potential
A recent study synthesized a series of compounds, including benzodioxin-6-yl(phenylsulfonyl)amino acetamides, and evaluated their anti-diabetic potentials. The compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential use in type-2 diabetes management (Abbasi et al., 2023).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-33-20-8-4-17(5-9-20)26-28(31-27(30-26)18-6-10-21(34-2)23(14-18)35-3)38-16-25(32)29-19-7-11-22-24(15-19)37-13-12-36-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXDCAAGLIQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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